![molecular formula C9H13N3O2 B2608554 2-氨基螺[1,3-噁唑-5,3'-1-氮杂双环[2.2.2]辛烷]-4-酮 CAS No. 1566210-46-5](/img/no-structure.png)

2-氨基螺[1,3-噁唑-5,3'-1-氮杂双环[2.2.2]辛烷]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

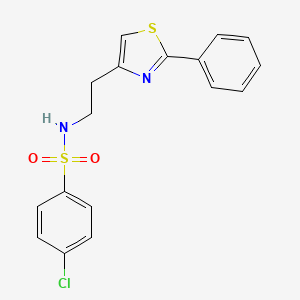

“2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is a chemical compound. It is part of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of this compound and similar structures has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis

The molecular structure of “2-Aminospiro[1,3-oxazole-5,3’-1-azabicyclo[2.2.2]octane]-4-one” is complex, featuring a spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve several steps . These include direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .科学研究应用

亲电氨基化

2-氨基螺[1,3-噁唑-5,3'-1-氮杂双环[2.2.2]辛烷]-4-酮用于与噁 aziridines 进行亲电氨基化。此过程允许合成多种化合物,包括偶氮、肼、二氮杂环丙烷、肼基酸、N-氨基肽、氮杂环丙烷、三嗪、O-烷基羟胺、亚磺酰胺、硫代肟和氨基二羧酸衍生物。此类氨基化对于开发各种药理和化学化合物至关重要 (Andreae & Schmitz, 1991)。

功能化螺环氧吲哚的合成

它在功能化螺环氧吲哚的合成中发挥作用,在药理研究中很有价值。例如,它有助于生成 3-螺[环丙[a]吡咯利嗪]-和 3-螺[3-氮杂双环[3.1.0]己烷]氧吲哚,展示了其在有机合成中的多功能性和在药物发现中的潜力 (Filatov et al., 2017)。

抗癌活性

该化合物已用于合成具有潜在抗癌活性的分子。例如,使用该化合物合成的螺环氧吲哚和三唑基衍生物已对某些癌细胞系显示出有希望的结果,突出了其在新抗癌剂开发中的重要性 (Singh et al., 2014)。

N,O-杂环的多米诺组装

它在 N,O-杂环的多米诺组装中的应用值得注意。此过程用于合成吗啉和恶二烷酮,这些化合物在药物化学和药物设计中很重要 (Rulev et al., 2016)。

免疫调节剂的开发

该化合物是免疫调节剂合成的关键。2-氨基螺[1,3-噁唑-5,3'-1-氮杂双环[2.2.2]辛烷]-4-酮的衍生物已因其增强免疫反应的潜力而被探索,这对于开发针对各种免疫相关疾病的新疗法至关重要 (Refouvelet et al., 1994)。

手性化合物的合成

这种化学物质用于合成手性化合物,如叔丁基 3-氧代-2-氧杂-5-氮杂双环[2.2.2]辛烷-5-羧酸酯,在药物开发和立体化学研究中很重要 (Moriguchi et al., 2014)。

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one involves the reaction of 2-amino-5,5-dimethyl-1,3-oxazole with 1,3-cyclohexanedione in the presence of ammonium acetate and acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound.", "Starting Materials": [ "2-amino-5,5-dimethyl-1,3-oxazole", "1,3-cyclohexanedione", "ammonium acetate", "acetic acid", "sodium borohydride" ], "Reaction": [ "Step 1: Mix 2-amino-5,5-dimethyl-1,3-oxazole, 1,3-cyclohexanedione, ammonium acetate, and acetic acid in a reaction flask.", "Step 2: Heat the mixture to 100-110°C and stir for 24 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Dissolve the solid in ethanol and add sodium borohydride.", "Step 5: Stir the mixture for 2 hours at room temperature.", "Step 6: Acidify the mixture with hydrochloric acid and filter the resulting solid.", "Step 7: Wash the solid with water and dry to yield 2-Aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one." ] } | |

CAS 编号 |

1566210-46-5 |

分子式 |

C9H13N3O2 |

分子量 |

195.222 |

IUPAC 名称 |

2-aminospiro[1,3-oxazole-5,3'-1-azabicyclo[2.2.2]octane]-4-one |

InChI |

InChI=1S/C9H13N3O2/c10-8-11-7(13)9(14-8)5-12-3-1-6(9)2-4-12/h6H,1-5H2,(H2,10,11,13) |

InChI 键 |

YQCRJOCISRXINE-UHFFFAOYSA-N |

SMILES |

C1CN2CCC1C3(C2)C(=O)N=C(O3)N |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Amino-4H-pyrido[3,2-b][1,4]oxazin-3-one;hydrochloride](/img/structure/B2608471.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2608474.png)

![2-chloro-N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2608475.png)

![N-[cyano(thiophen-3-yl)methyl]-3-(ethylsulfamoyl)benzamide](/img/structure/B2608476.png)

![1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2608479.png)

![3-(4-chlorophenyl)-5-methyl-N-(2-morpholinoethyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2608480.png)

![N-[2-(2-chlorophenyl)ethyl]-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide](/img/structure/B2608482.png)

![N-(4-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2608489.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2608491.png)